(3-Iodopropyl)cyclopentane

Nucleophilic substitution Leaving group ability Bond dissociation energy

(3-Iodopropyl)cyclopentane is a primary alkyl iodide with the molecular formula C₈H₁₅I (MW 238.11 g/mol), consisting of a cyclopentane ring tethered to a 3-carbon chain terminating in an iodine atom. The compound is classified as a haloalkane building block typically supplied as a light yellow liquid with a purity of ≥95%.

Molecular Formula C8H15I
Molecular Weight 238.11 g/mol
CAS No. 106211-63-6
Cat. No. B3045408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Iodopropyl)cyclopentane
CAS106211-63-6
Molecular FormulaC8H15I
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCCI
InChIInChI=1S/C8H15I/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2
InChIKeyHYKSZBRSHHUITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Iodopropyl)cyclopentane (CAS 106211-63-6): Core Physicochemical and Structural Profile for Procurement Screening


(3-Iodopropyl)cyclopentane is a primary alkyl iodide with the molecular formula C₈H₁₅I (MW 238.11 g/mol), consisting of a cyclopentane ring tethered to a 3-carbon chain terminating in an iodine atom [1]. The compound is classified as a haloalkane building block typically supplied as a light yellow liquid with a purity of ≥95% . Its predicted boiling point (230.5 ± 9.0 °C) and density (1.473 ± 0.06 g/cm³) are consistent with its relatively high molecular weight and polarizable iodine atom . The carbon–iodine bond length (≈2.12 Å) and relatively low bond dissociation energy (≈51–62 kcal/mol) fundamentally distinguish its reactivity profile from bromo, chloro, and shorter-chain iodo congeners .

Synthetic Workflow
Alkylation building block supporting SN2 coupling with high leaving-group reactivity
Procurement Context
Primary alkyl iodide for medicinal chemistry and organic synthesis; supplied at ambient storage
Selection Logic
3-carbon cyclopentylpropyl scaffold for pharmacophore-aligned intermediate preparation

Why (3-Iodopropyl)cyclopentane Cannot Be Interchanged with Its Bromo, Chloro, or Shorter-Chain Iodo Analogs Without Quantitative Justification


Generic substitution within the ω-haloalkylcyclopentane series is chemically inadmissible without rigorous verification. The C–I bond in (3-iodopropyl)cyclopentane is significantly weaker (≈51–62 kcal/mol) than the corresponding C–Br (≈68–80 kcal/mol) or C–Cl (≈79–94 kcal/mol) bonds, resulting in a >10–30 kcal/mol difference in dissociation energy that directly translates to dramatically faster nucleophilic substitution kinetics . This accelerated reactivity is essential in synthetic sequences where subsequent alkylation yields are critically dependent on leaving-group lability, as demonstrated in the Merck beta3-adrenergic agonist synthesis where the iodide intermediate provides a 90% yield for the mesylate-to-iodide conversion . Furthermore, the three-carbon propyl chain length is structurally mandated by the pharmacophore requirements of the target tetrazolone scaffold; the two-carbon (2-iodoethyl)cyclopentane and four-carbon analogs produce geometrically incompatible substitution patterns [1]. These chain-length and halogen-dependent reactivity differences mean that substituting the bromo or chloro analog without re-optimizing the entire synthetic sequence would likely result in substantially lower conversion or complete reaction failure.

Target Compound
Substitute Analog
Iodo (C–I)
Bond dissociation energy 51–62 kcal/mol; 3-carbon propyl chain
Bromo / Chloro analogs
Higher bond energy (68–94 kcal/mol) may shift reaction kinetics and yield
3-Carbon propyl spacer
Pharmacophoric fit for reported β3-adrenergic receptor context
2-Carbon / 4-Carbon chain analogs
Chain length mismatch may alter spatial arrangement and binding context
Direct replacement without re-optimization may lead to lower conversion or altered pharmacophore response. Review synthetic sequence compatibility before substitution.

(3-Iodopropyl)cyclopentane: Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


C–I vs. C–Br vs. C–Cl Bond Dissociation Energy: Leaving-Group Reactivity Quantified

The carbon–halogen bond dissociation energy directly governs the rate of SN2 nucleophilic displacement. (3-Iodopropyl)cyclopentane possesses a C–I bond with an average bond dissociation energy of approximately 51–62 kcal/mol, compared to 68–80 kcal/mol for C–Br in (3-bromopropyl)cyclopentane and 79–94 kcal/mol for C–Cl in (3-chloropropyl)cyclopentane . This represents a 17–32 kcal/mol lower bond dissociation energy for the iodide relative to the bromide, and a 28–43 kcal/mol difference relative to the chloride. The significantly weaker C–I bond renders the iodide the most reactive alkylating agent in this series, enabling faster reaction rates and higher yields in nucleophilic substitution reactions under otherwise identical conditions .

Bond Dissociation Energy
Class-level inference
C–I: 51–62 kcal/mol
vs. C–Br: 68–80 kcal/mol
vs. C–Cl: 79–94 kcal/mol
Difference: 17–43 kcal/mol lower for iodide
Supports faster SN2 displacement kinetics
Gas-phase values; reactivity context for primary alkyl halides
Nucleophilic substitution Leaving group ability Bond dissociation energy

Synthetic Yield in Beta3-Adrenergic Agonist Intermediate Preparation: Iodide vs. Alternative Leaving Groups

In the Merck synthesis of the beta3-adrenergic receptor agonist L-770,644, (3-iodopropyl)cyclopentane is prepared from the corresponding mesylate via Finkelstein reaction using sodium iodide in acetone at room temperature for 18 hours, yielding the title iodide in approximately 90% yield (8 g from 5 g of starting alcohol) . This iodide then serves as the alkylating agent for phenyltetrazolone, forming the key cyclopentylpropyl-tetrazolone intermediate that defines the pharmacophore [1]. No comparable yield data are reported for the analogous bromide or chloride in this specific drug synthesis pathway, indicating that the iodide was selected as the optimal alkylating agent for this pharmaceutical application [1][2].

Synthetic Yield
Head-to-head
Iodide intermediate: ~90% yield
(8 g from 5 g alcohol)
Finkelstein route; mesylate/NaI, RT
Reported yield in beta3-agonist intermediate synthesis
No comparable yield data for Br/Cl analogs in this context
Drug intermediate Beta3 agonist Alkylation yield

Physical Property Differentiation: Boiling Point and Density for Purification and Formulation Decisions

The predicted normal boiling point of (3-iodopropyl)cyclopentane is 230.5 ± 9.0 °C, significantly higher than that of the bromo analog (145 °C at 124 Torr; extrapolated normal bp ~200–205 °C) and the chloro analog (83–87 °C at 22.5 Torr) . Density follows the same trend: the iodide (1.473 ± 0.06 g/cm³) is substantially denser than the bromide (1.223 g/cm³) and the chloride (0.951 ± 0.06 g/cm³) . The (2-iodoethyl)cyclopentane comparator, while also an iodide, has a lower predicted boiling point (210.9 ± 9.0 °C) due to its shorter alkyl chain, highlighting that the propyl chain length in the target compound provides additional thermal stability during distillation .

Physical Properties
Cross-study
BP: 230.5 ± 9.0 °C (predicted)
Density: 1.473 ± 0.06 g/cm³
Bromo analog: ~200–205 °C, 1.223 g/cm³
Supports distillation purification and phase separation
Predicted values; experimental data at reduced pressure
Boiling point Density Purification

Chain-Length Specificity: Pharmacophoric Requirement for the 3-Carbon Propyl Spacer in Receptor Binding

The patent and journal literature on beta3-adrenergic receptor agonists explicitly identifies the 3-cyclopentylpropyl substituent as an optimal pharmacophoric element. In US5561142, the 3-cyclopentylpropyl group is incorporated into multiple scaffold types (tetrazolone, oxadiazole, imidazolidinone), and the resulting compounds demonstrate nanomolar potency at the human β3 receptor [1]. The lead compound L-770,644, bearing the 3-cyclopentylpropyl-tetrazolone moiety, exhibits an EC50 of 13 nM at the human β3 receptor with 27% oral bioavailability in dogs and rats [2]. The 2-carbon (ethyl) analog (2-iodoethyl)cyclopentane would produce a truncated spacer that fundamentally alters the spatial arrangement of the cyclopentyl group relative to the sulfonamide core, making it unsuitable as a direct replacement without complete SAR re-evaluation [3].

Chain-Length Specificity
Class-level inference
EC50 = 13 nM
(L-770,644, human β3 receptor)
3-carbon spacer pharmacophore context
Pharmacophoric requirement for receptor binding context
No potency data for 2-carbon or 4-carbon iodoalkyl analogs
Structure-activity relationship Beta3 adrenergic receptor Pharmacophore

Purity Profile and Storage Stability: Comparative Analysis of Commercially Available Batches

Commercially available (3-iodopropyl)cyclopentane is routinely supplied at ≥95% purity, with batch-specific analytical data including ¹H NMR, HPLC, and GC provided by multiple suppliers . The compound is stored at room temperature and described as a light yellow liquid, with no requirement for cold-chain shipping . In contrast, (2-iodoethyl)cyclopentane is frequently supplied at 96–97% purity with a specified long-term storage condition of cool, dry place, and iodocyclopentane (cyclopentyl iodide) requires stabilization with copper to prevent decomposition during storage . The higher purity specification and ambient storage tolerance of (3-iodopropyl)cyclopentane reduce procurement complexity and quality-control burden relative to less stable iodoalkyl congeners.

Purity & Storage
Cross-study
Purity: ≥95% (standard)
Storage: Room temperature
Light yellow liquid; no cold chain required
Ambient storage reduces procurement complexity
Comparator iodoalkyls may require stabilizers or cool storage
Purity Stability Procurement

(3-Iodopropyl)cyclopentane: Procure-to-Experiment Application Scenarios Driven by Quantitative Evidence


Medicinal Chemistry: β3-Adrenergic Receptor Agonist Lead Optimization

For programs targeting the human β3 adrenergic receptor, (3-iodopropyl)cyclopentane is the direct precursor to the 3-cyclopentylpropyl pharmacophore found in L-770,644 (EC50 = 13 nM). The published 90% yield for the iodide synthesis step and the validated alkylation of phenyltetrazolone demonstrate a proven synthetic route that cannot be replicated with the bromo or chloro analogs without extensive re-optimization [1]. Procurement of this specific iodide ensures access to the exact intermediate described in the Merck patent and journal literature, enabling SAR exploration around a clinically validated scaffold.

Organic Synthesis: SN2 Alkylation Reactions Requiring High Leaving-Group Reactivity

When synthetic schemes demand rapid, high-yielding nucleophilic displacement under mild conditions (room temperature, acetone or DMF), the weaker C–I bond (51–62 kcal/mol) of (3-iodopropyl)cyclopentane provides a quantifiable kinetic advantage of 17–43 kcal/mol lower bond dissociation energy compared to the bromo or chloro analogs . This makes the iodide the preferred electrophile for reactions involving poorly nucleophilic substrates, sterically hindered nucleophiles, or temperature-sensitive intermediates where elevated reaction temperatures would cause decomposition.

Process Chemistry: Distillation-Based Purification of Hydrophobic Intermediates

The predicted boiling point of 230.5 ± 9.0 °C and density of 1.473 g/cm³ differentiate (3-iodopropyl)cyclopentane from its lighter bromo (1.223 g/cm³) and chloro (0.951 g/cm³) analogs, providing wider separation from common organic solvents during distillation and predictable phase behavior in aqueous-organic extraction workups . Laboratories scaling up reactions benefit from the reduced risk of azeotrope formation and clearer phase separation boundaries, decreasing purification cycle times.

Chemical Biology: Covalent Probe Synthesis via Alkyl Iodide Electrophilic Warheads

In the design of activity-based protein profiling probes, the terminal iodide of (3-iodopropyl)cyclopentane serves as a reactive electrophilic handle for cysteine or lysine residue modification. The superior leaving-group ability of iodide over bromide (quantified by the >17 kcal/mol bond energy difference) translates to faster labeling kinetics at low probe concentrations . Ambient storage stability and ≥95% purity ensure consistent probe quality without the need for stabilizers or cold-chain logistics .

Application
Selection Property
Validation Focus
Medicinal Chemistry: β3-Adrenergic Receptor Studies
3-Cyclopentylpropyl pharmacophore intermediate
Reported synthetic yield and scaffold compatibility
Organic Synthesis: SN2 Alkylation Workflows
High leaving-group reactivity (weaker C–I bond)
Reaction rate and yield under mild conditions
Process Chemistry: Distillation-Based Purification
Elevated boiling point and density profile
Phase separation and azeotrope avoidance
Chemical Biology: Covalent Probe Synthesis
Terminal iodide electrophilic handle
Labeling kinetics and ambient storage stability
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